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Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
bromopropanoate, a key intermediate in various organic syntheses. The following sections

present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl 2-bromopropanoate,

providing a reference for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-
Bromopropanoate
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.36 Quartet (q) 7.00 1 CH

4.24
Quartet of

doublets (qd)
7.00, 2.69 2 OCH₂

1.83 Doublet (d) 7.08 3
CH₃ (on chiral

center)

1.31 Triplet (t) 7.20 3
CH₃ (of ethyl

group)

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-
Bromopropanoate
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm Carbon Atom

169.5 C=O

62.5 OCH₂

42.5 CHBr

21.5 CH₃ (on chiral center)

14.0 CH₃ (of ethyl group)

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 2-
Bromopropanoate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2980-2900 Medium-Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1260 Strong C-O stretch (ester)

~1180 Strong C-O stretch (ester)

~650 Medium-Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data for Ethyl 2-
Bromopropanoate
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

182/180 Low [M]⁺ (Molecular ion)

137/135 Moderate [M - OCH₂CH₃]⁺

109/107 High [CH₃CHBr]⁺

73 Moderate [COOCH₂CH₃]⁺

29 Very High [CH₂CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid

samples such as ethyl 2-bromopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 10-20 mg of ethyl 2-bromopropanoate into a clean, dry vial.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Gently vortex the vial to ensure the sample is fully dissolved and the solution is

homogeneous.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR

tube to a height of about 4-5 cm.

Cap the NMR tube securely.

2. ¹H NMR Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters, including a 90° pulse angle and a sufficient

relaxation delay (typically 1-5 seconds) to ensure accurate integration.

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Data Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Use a standard broadband proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A longer acquisition time and a larger number of scans will be necessary compared to ¹H

NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum and reference the solvent peak (CDCl₃ at

77.16 ppm).

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid transferring moisture from your fingers.

Place one to two drops of ethyl 2-bromopropanoate onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[1]

Ensure there are no air bubbles trapped between the plates.

2. Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) or instrumental interference.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Label the significant absorption peaks on the resulting spectrum.

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or

isopropanol) and return them to a desiccator.[1]

Mass Spectrometry (MS)
1. Sample Preparation and Introduction:
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For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is suitable for volatile

compounds like ethyl 2-bromopropanoate, dilute a small amount of the sample in a volatile

organic solvent (e.g., dichloromethane or diethyl ether).

Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet. The GC will separate

the components of the sample before they enter the mass spectrometer.

For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at

a low concentration (e.g., 10 µg/mL).[2] The solution is then introduced directly into the ion

source via a syringe pump.

2. Data Acquisition (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in

the ion source, causing ionization and fragmentation.

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound.
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Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1255678?utm_src=pdf-body-img
https://www.benchchem.com/product/b1255678?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. webassign.net [webassign.net]

2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry
Research Facility [massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 2-
Bromopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255678#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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